Scientific Field: Organic Chemistry
Summary of the Application: Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies.
Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives.
Scientific Field: Polymer Science
Summary of the Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent.
Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide.
Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated.
Scientific Field: Analytical Chemistry
Summary of the Application: Bromothymol blue, a bromomethyl compound, is widely used as a pH indicator.
Methods of Application: Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator.
Results or Outcomes: Bromothymol blue acts as a weak acid in a solution.
Summary of the Application: Bromomethyl compounds are used in the preparation of protective groups.
Methods of Application: The synthesis involves the reaction of (bromomethyl)(4-chlorophenyl)sulfane with other reagents to form the POM protective group.
Results or Outcomes: The reaction yields the POM protective group, which can be used in further synthetic procedures.
Summary of the Application: Bromothymol blue, a bromomethyl compound, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7).
1-(Bromomethyl)-4-chloro-2-methylbenzene, also known as 2-(Bromomethyl)-4-chlorotoluene, is a chemical compound that belongs to the family of substituted aromatic hydrocarbons. Its molecular formula is C8H8BrCl, and it has a molecular weight of approximately 219.50 g/mol. The structure features a bromomethyl group and a chloro group attached to a methyl-substituted benzene ring, making it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 1-(Bromomethyl)-4-chloro-2-methylbenzene:
1-(Bromomethyl)-4-chloro-2-methylbenzene serves as an important intermediate in organic synthesis:
Interaction studies involving 1-(Bromomethyl)-4-chloro-2-methylbenzene focus on its potential as an alkylating agent. Research indicates that compounds with bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, which may lead to significant biological effects such as mutagenicity or cytotoxicity .
Several compounds share structural similarities with 1-(Bromomethyl)-4-chloro-2-methylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-4-chloro-2-methylbenzene | C8H8BrCl | Contains both bromo and chloro substituents |
4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Different substitution pattern affecting reactivity |
1-(Chloromethyl)-4-bromo-2-methylbenzene | C8H8BrCl | Chlorine attached to the methyl group |
The unique aspect of 1-(Bromomethyl)-4-chloro-2-methylbenzene lies in its specific arrangement of substituents that influence its reactivity and potential applications in organic synthesis compared to other similar compounds. The presence of both halogen groups allows for diverse chemical transformations that are not possible with simpler derivatives.
1-(Bromomethyl)-4-chloro-2-methylbenzene represents a specific isomer within the family of halogenated methylbenzyl compounds, distinguished by its unique substitution pattern on the aromatic ring. The compound is officially registered under Chemical Abstracts Service number 16793-91-2, establishing its definitive chemical identity in international databases. The molecular formula C8H8BrCl accurately describes the elemental composition, indicating the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure.
Corrosive;Irritant